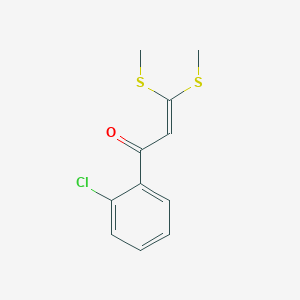
1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Organic compounds are usually described by their functional groups, molecular structure, and chemical formula. The compound you mentioned appears to contain a chlorophenyl group and a propenone group, which suggests it might have properties similar to other chlorinated aromatic compounds and ketones.
Synthesis Analysis
The synthesis of an organic compound often involves reactions like addition, substitution, or elimination, and may require multiple steps. The exact process would depend on the specific reactants and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It might involve carrying out various reactions and analyzing the products.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (UV/Vis, IR, NMR, etc.).Scientific Research Applications
Synthesis and Characterization of Diarylmethyl Sulfur and Selenium Compounds :
- This study focused on the synthesis of novel diarylmethyl sulfur and selenium compounds, including derivatives of 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one. These compounds were characterized using various spectroscopic techniques and elemental analysis. This research contributes to the development of new organometallic compounds with potential applications in material science and chemistry (Bhasin et al., 2004).
Chalcogenation Studies :
- The paper discusses the chalcogenation of certain organic compounds with organic dichalcogenides. This process is relevant for the modification and creation of new organic molecules with potential applications in synthetic chemistry and materials science (Levanova et al., 2018).
Metal Ion Sensing :
- A study on thiomethoxychalcone-functionalized ferrocene ligands, which are structurally related to 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, demonstrated their applicability in colorimetric sensing of metal ions, particularly mercury. This research is significant for environmental monitoring and the development of sensitive detection methods for metal ions (Ahamed et al., 2010).
Heterocyclization and Synthesis of Derivatives :
- Research into the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide, a compound related to 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one, led to the formation of thiophene and pyrrole derivatives. This study is significant for the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Rozentsveig et al., 2022).
Crystal Structure and Dielectric Studies :
- The crystal structure of 1-(2-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one was analyzed, including intermolecular interactions and dielectric properties. This research contributes to the understanding of molecular interactions and properties of such compounds, which is valuable for the design of materials with specific electronic properties (Kumar et al., 2020).
Reactions with Bis(trialkyltin) or Bis(triphenyltin) Sulfide :
- This study explored the reactions of certain diketones with bis(trialkyltin) or bis(triphenyltin) sulfide. Understanding these reactions is important for the development of new synthetic routes in organic chemistry (Freeman et al., 1992).
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations on how to handle and store the compound safely.
Future Directions
This could involve suggesting potential applications for the compound based on its properties, or proposing further studies to better understand its properties or improve its synthesis.
Please consult with a qualified professional or refer to specific resources for detailed information.
properties
IUPAC Name |
1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQALXLMAXQAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395144 |
Source


|
| Record name | MS-1584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one | |
CAS RN |
56944-67-3 |
Source


|
| Record name | MS-1584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)
![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)
![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)
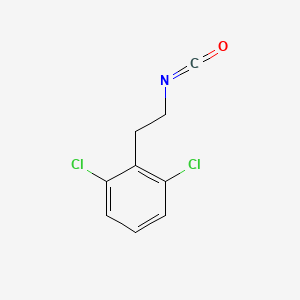
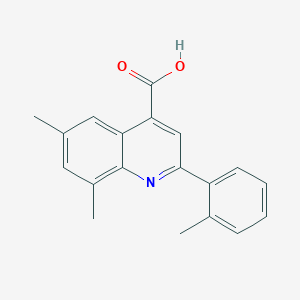
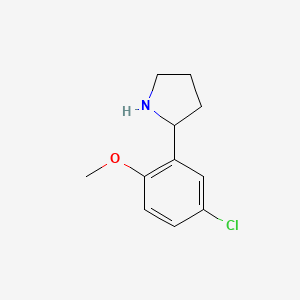
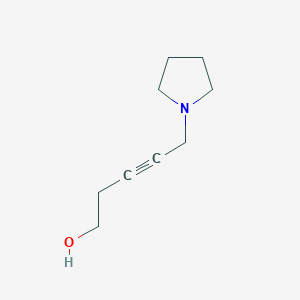
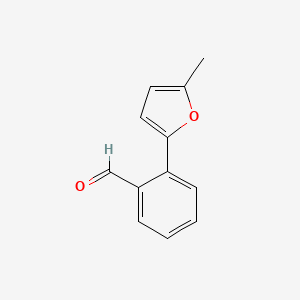
![2-{[2-(3-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364504.png)
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)
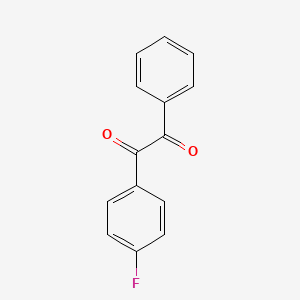
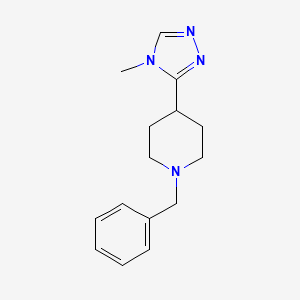
![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)
![2-(1-(Dimethylamino)-3-{[(4-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1364518.png)